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Introduction
Repandiol, a diepoxide first isolated from the mushrooms Hydnum repandum and H.

repandum var. album, has demonstrated significant cytotoxic activity against various tumor cell

lines.[1][2] Its chemical structure was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-

diepoxy-1,10-diol through comprehensive spectroscopic analysis.[1][2] This technical guide

provides a summary of the available spectroscopic data for Repandiol and outlines the general

experimental protocols for its characterization. Furthermore, a plausible cytotoxic mechanism of

action is proposed based on the known reactivity of diepoxide compounds.

Spectroscopic Data for Repandiol
The following tables summarize the key spectroscopic data for Repandiol. It is important to

note that while the primary reference for this data is the 1992 publication by Takahashi et al. in

the Chemical and Pharmaceutical Bulletin, the full text of this article was not publicly accessible

to retrieve the specific numerical data. Therefore, the tables are presented with descriptions of

the expected data.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data for Repandiol
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Nucleus
Chemical Shift

(δ) ppm
Multiplicity

Coupling

Constant (J) Hz
Assignment

¹H NMR
Data not

available
- -

Protons of the

diol and epoxide

moieties

¹³C NMR
Data not

available
- -

Carbons of the

decadiyne

backbone,

epoxides, and

hydroxyl-bearing

carbons

Table 2: Mass Spectrometry (MS) Data for Repandiol
Ionization Mode m/z Value Interpretation

Predicted GC-MS Data not available

Molecular ion peak [M]+ and

characteristic fragmentation

patterns

Table 3: Infrared (IR) Spectroscopic Data for Repandiol
Wavenumber (cm⁻¹) Intensity

Functional Group

Assignment

Data not available -

O-H (hydroxyl), C-H (alkane),

C≡C (alkyne), C-O (epoxide)

stretching and bending

vibrations

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Repandiol are outlined

below. These represent standard methodologies for the characterization of novel natural

products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of purified Repandiol is dissolved in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. A small amount of

a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration.

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard pulse sequences are used to obtain a one-dimensional

spectrum, providing information on the chemical environment, integration (number of

protons), and multiplicity (spin-spin coupling) of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument. Due to

the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

Proton decoupling techniques are employed to simplify the spectrum, resulting in single

peaks for each unique carbon atom.

2D NMR Spectroscopy: To further elucidate the structure and assign specific signals, two-

dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are performed.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of Repandiol is introduced into the mass

spectrometer. Depending on the volatility and thermal stability of the compound, techniques

such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass

Spectrometry (LC-MS) can be utilized.

Ionization: The sample is ionized using an appropriate method. For GC-MS, Electron

Ionization (EI) is common, while for LC-MS, Electrospray Ionization (ESI) or Atmospheric

Pressure Chemical Ionization (APCI) are frequently used.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion. This allows for the determination of the molecular weight and

the deduction of the molecular formula and fragmentation patterns.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid Repandiol sample is mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be

cast as a thin film on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument

measures the absorption of infrared radiation at different wavenumbers.

Spectral Analysis: The resulting IR spectrum provides a fingerprint of the molecule, with

characteristic absorption bands corresponding to the vibrational frequencies of specific

functional groups present in the structure.

Proposed Cytotoxic Mechanism of Repandiol
Diepoxide compounds are known to exert their cytotoxic effects primarily through their ability to

act as bifunctional alkylating agents.[3][4] This reactivity allows them to form covalent bonds

with nucleophilic sites on biological macromolecules, most notably DNA.[4] The proposed

mechanism for Repandiol's cytotoxicity involves the following key steps:

Cellular Uptake: Repandiol enters the target cancer cell.

DNA Alkylation: The epoxide rings of Repandiol are susceptible to nucleophilic attack by the

nitrogen and oxygen atoms in the DNA bases (e.g., guanine). This can lead to the formation

of mono-adducts and, subsequently, inter-strand or intra-strand cross-links in the DNA.

Induction of DNA Damage Response: The formation of DNA adducts and cross-links triggers

the cell's DNA damage response pathways.

Activation of Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate

programmed cell death, or apoptosis. This process involves the activation of a cascade of

enzymes called caspases, which ultimately leads to the dismantling of the cell.[5][6][7]
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The following diagram illustrates this proposed signaling pathway.

Proposed signaling pathway for Repandiol-induced apoptosis.

Conclusion
Repandiol represents a promising natural product with potent cytotoxic properties. While

detailed spectroscopic data from the primary literature remains elusive in publicly accessible

formats, the established structure and general spectroscopic principles provide a solid

foundation for its further investigation. The proposed mechanism of action, centered on DNA

alkylation and subsequent apoptosis induction, aligns with the known reactivity of diepoxides

and offers a clear direction for future mechanistic studies. This technical guide serves as a

valuable resource for researchers interested in the continued exploration of Repandiol as a

potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Repandiol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130060#spectroscopic-data-for-repandiol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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